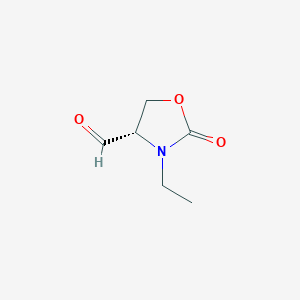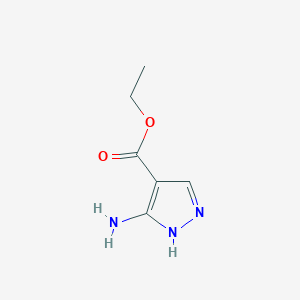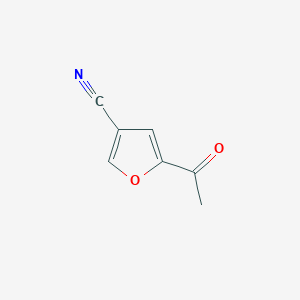
2-壬基-3-羟基-4-喹啉酮
描述
2-壬基-3-羟基-4-喹啉酮: 是一种由细菌铜绿假单胞菌和其他相关细菌产生的喹啉酮化合物。 它充当群体感应信号分子,这意味着它在细菌交流中起着至关重要的作用,控制着许多毒力基因的表达,作为细胞群体密度的函数 .
科学研究应用
化学: 2-壬基-3-羟基-4-喹啉酮被用作研究喹啉酮化学及其衍生物的模型化合物。 它也用于合成新型抗菌剂 .
生物学: 在生物学研究中,它作为群体感应信号分子来研究细菌交流和毒力。 它也用于研究细菌耐药机制和生物膜形成 .
作用机制
2-壬基-3-羟基-4-喹啉酮通过充当群体感应信号分子发挥其作用。它与铜绿假单胞菌中的PqsR受体结合,激活参与毒力和生物膜形成的基因转录。 这个过程对于细菌根据群体密度协调其行为至关重要 .
生化分析
Biochemical Properties
2-nonyl-3-hydroxy-4-quinolone is involved in various biochemical reactions, primarily as a quorum sensing signal molecule. It interacts with the LysR-type transcriptional regulator protein PqsR (MvfR) in Pseudomonas aeruginosa . This interaction activates the biosynthesis of other quorum sensing signal molecules, such as 2-heptyl-3-hydroxy-4-quinolone, and upregulates the expression of virulence genes . The compound also chelates ferric iron at physiological pH via its 3’-hydroxy group, which is essential for bacterial iron acquisition .
Cellular Effects
2-nonyl-3-hydroxy-4-quinolone influences various cellular processes in bacteria. It regulates the expression of virulence genes, which are responsible for the pathogenicity of Pseudomonas aeruginosa . This regulation occurs through the quorum sensing mechanism, where the compound acts as a signal molecule that triggers gene expression based on cell population density . Additionally, 2-nonyl-3-hydroxy-4-quinolone affects biofilm formation, a critical factor in bacterial persistence and resistance to antibiotics .
Molecular Mechanism
At the molecular level, 2-nonyl-3-hydroxy-4-quinolone exerts its effects by binding to the PqsR protein, a key component of the quorum sensing system in Pseudomonas aeruginosa . This binding stabilizes the protein’s ligand-binding pocket through hydrophobic interactions, leading to the activation of quorum sensing signal molecule biosynthesis and the upregulation of virulence genes . The compound also chelates ferric iron, facilitating its uptake by the bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-nonyl-3-hydroxy-4-quinolone can change over time. The compound is stable at room temperature and can be stored as a solid at -20°C for up to three years . In solution, it remains stable at -80°C for six months and at -20°C for one month . Long-term exposure to 2-nonyl-3-hydroxy-4-quinolone in in vitro studies has shown that it can lead to persistent biofilm formation and increased resistance to antibiotics .
Dosage Effects in Animal Models
The effects of 2-nonyl-3-hydroxy-4-quinolone vary with different dosages in animal models. At low doses, the compound can effectively regulate quorum sensing and virulence gene expression without causing significant toxicity . At high doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a minimum concentration of the compound is required to trigger quorum sensing and gene expression .
Metabolic Pathways
2-nonyl-3-hydroxy-4-quinolone is involved in the metabolic pathways of Pseudomonas aeruginosa, particularly in the biosynthesis of quorum sensing signal molecules . The compound interacts with enzymes such as PqsA, which is the first enzyme in the biosynthesis pathway . This interaction leads to the production of other signal molecules, including 2-heptyl-3-hydroxy-4-quinolone . The compound also affects metabolic flux and metabolite levels by regulating gene expression .
Transport and Distribution
Within cells and tissues, 2-nonyl-3-hydroxy-4-quinolone is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in bacterial cells, where it can effectively participate in quorum sensing and gene regulation . The compound’s ability to chelate ferric iron also plays a role in its transport and distribution within bacterial cells .
Subcellular Localization
2-nonyl-3-hydroxy-4-quinolone is localized in specific subcellular compartments within bacterial cells, where it exerts its activity . The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective participation in quorum sensing and gene regulation . The subcellular localization of 2-nonyl-3-hydroxy-4-quinolone is essential for its function as a quorum sensing signal molecule and its role in bacterial pathogenicity .
准备方法
合成路线和反应条件: 2-壬基-3-羟基-4-喹啉酮的合成通常涉及在酸性条件下,将2-氨基苯并苯酮与壬醛缩合,然后进行环化和氧化步骤。 反应条件通常包括使用乙醇或甲醇等溶剂和盐酸或硫酸等催化剂 .
工业生产方法: 2-壬基-3-羟基-4-喹啉酮的工业生产可能涉及类似的合成路线,但在更大的规模上。 该过程针对更高的产率和纯度进行了优化,通常涉及连续流动反应器和先进的纯化技术,如色谱法 .
化学反应分析
反应类型:
氧化: 2-壬基-3-羟基-4-喹啉酮可以进行氧化反应,通常导致形成喹啉酮N-氧化物。
还原: 还原反应可以将喹啉酮转化为其相应的氢喹啉。
常见试剂和条件:
氧化: 过氧化氢或过酸等试剂,在温和条件下。
还原: 硼氢化钠或氢化铝锂等试剂。
取代: 在碱性或酸性条件下,各种亲核试剂.
主要产物:
氧化: 喹啉酮N-氧化物。
还原: 氢喹啉衍生物。
取代: 根据所用亲核试剂的不同,各种取代的喹啉酮.
相似化合物的比较
类似化合物:
- 2-庚基-3-羟基-4-喹啉酮
- 2-庚基-4-羟基喹啉
- 2-壬基-4-羟基喹啉
比较: 2-壬基-3-羟基-4-喹啉酮因其较长的壬基侧链而独一无二,这影响了其疏水相互作用和与PqsR受体的结合亲和力。 这使得它与链更短的类似物相比,成为更有效的群体感应信号分子 .
属性
IUPAC Name |
3-hydroxy-2-nonyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZSNBAQPVKMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433174 | |
| Record name | 3,4-Quinolinediol, 2-nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521313-36-0 | |
| Record name | 3,4-Quinolinediol, 2-nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



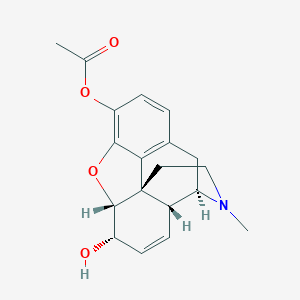

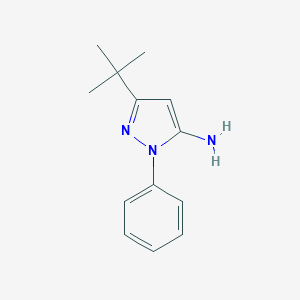


![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)



